molecular formula C23H18F3N5O B8508528 Perk-IN-2

Perk-IN-2

Cat. No.: B8508528
M. Wt: 437.4 g/mol
InChI Key: JCUSVFKWUQBVHH-UHFFFAOYSA-N
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Description

PERK-IN-2 is a potent inhibitor of the protein kinase RNA-like endoplasmic reticulum kinase (PERK). PERK is a crucial enzyme involved in the unfolded protein response, which is activated during endoplasmic reticulum stress. This compound has shown significant potential in scientific research, particularly in the fields of neurodegenerative diseases and cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PERK-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: PERK-IN-2 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its activity.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its inhibitory activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties.

Scientific Research Applications

PERK-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the biochemical pathways involving PERK.

    Biology: Helps in understanding the role of PERK in cellular stress responses and protein synthesis regulation.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease, as well as in cancer therapy.

    Industry: Utilized in the development of new drugs targeting the unfolded protein response pathway.

Mechanism of Action

PERK-IN-2 exerts its effects by inhibiting the activity of PERK. The inhibition of PERK prevents the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), which is a critical step in the unfolded protein response. By blocking this pathway, this compound helps to alleviate endoplasmic reticulum stress and restore normal cellular functions .

Comparison with Similar Compounds

Uniqueness: PERK-IN-2 is unique due to its high potency and selectivity for PERK. Unlike other inhibitors, this compound has shown minimal off-target effects, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H18F3N5O

Molecular Weight

437.4 g/mol

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone

InChI

InChI=1S/C23H18F3N5O/c1-30-10-16(20-22(27)28-11-29-23(20)30)12-2-3-18-13(6-12)4-5-31(18)19(32)8-14-7-15(24)9-17(25)21(14)26/h2-3,6-7,9-11H,4-5,8H2,1H3,(H2,27,28,29)

InChI Key

JCUSVFKWUQBVHH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=C(C(=CC(=C5)F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine 2HCl (150 mg, 0.443 mmol), (2,3,5-trifluorophenyl)acetic acid, HATU (169 mg, 0.443 mmol), DIEA (0.310 mL, 1.774 mmol) was stirred at room temperature overnight. LCMS (62-A1-ON) indicated partial conversion, with a mixture of starting material, desired product and bis-acylated material, so the reaction mixture was poured into water (10 mL), and a precipitate formed. The precipitate was collected by filtration, and the residue was washed with water (10 mL), and dried at the pump for an hour. The beige solid was adsorbed onto silica, and purified by flash chromatography (0-10% methanol in DCM, 12-g column) to afford a pale yellow solid which showed presence of bis-acylated material. The product was adsorbed onto silica and purified by flash chromatography (100% EtOAc-10% MeOH in EtOAc, then 10% MeOH in DCM, 12-g column) to afford 7-methyl-5-{1-[(2,3,5-trifluorophenyl)acetyl]-2,3-dihydro-1H-indol-5-yl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine (102 mg, 52.6% yield) as a white solid. LC-MS (ES) m/z=438 [M+H]+. 1H NMR (DMSO-d6, 400 MHz): δ 3.28 (t, J=8.3 Hz, 2H), 3.74 (s, 3H), 4.04 (s, 2H), 4.29 (t, J=8.5 Hz, 2H), 6.08 (br. s., 2H), 7.10-7.17 (m, 1H), 7.20-7.28 (m, 2H), 7.34 (s, 1H), 7.42-7.53 (m, 1H), 8.08 (d, J=8.1 Hz, 1H), 8.15 (s, 1H).
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169 mg
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